3-Aminopentanoic acid hydrochloride

Description

BenchChem offers high-quality 3-Aminopentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

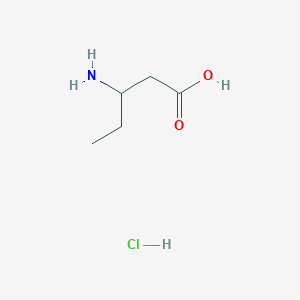

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBHFUQDIXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674217 | |

| Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80914-37-0 | |

| Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminopentanoic acid hydrochloride basic properties

Technical Monograph: 3-Aminopentanoic Acid Hydrochloride

Executive Summary

3-Aminopentanoic acid hydrochloride (also known as

Chemical Identity & Physicochemical Profile

3-Aminopentanoic acid is a

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-Aminopentanoic acid hydrochloride | |

| Common Synonyms | ||

| CAS Number | 952650-02-1 ((R)-isomer) 80914-37-0 (Racemic) | Specific CAS depends on stereochemistry. |

| Molecular Formula | ||

| Molecular Weight | 153.61 g/mol | 117.15 g/mol (Free Acid) |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage. |

| Solubility | High in Water, Methanol; Low in non-polar organics | Soluble in polar protic solvents. |

| pKa (Typical) | ||

| Chirality | 1 Chiral Center (C3) | Available as (R)- and (S)- enantiomers. |

Technical Note on pKa: The insertion of the methylene group increases the pKa of the amino group (typically ~10.2) compared to

-amino acids (~9.5), making the amine more protonated at physiological pH. Conversely, the carboxyl group pKa (~3.6) is slightly higher than-amino acids (~2.2), affecting coupling efficiency during peptide synthesis [1].

Structural Analysis & Foldamer Potential

The defining feature of 3-aminopentanoic acid is its ability to drive specific secondary structures in

- -Peptide Stability: The additional methylene group prevents standard proteases (like trypsin or pepsin) from cleaving the amide bond, significantly extending the half-life of therapeutic peptides in plasma.

-

Foldamers: Oligomers containing 3-aminopentanoic acid can adopt stable helices (e.g., the 14-helix ), which are stabilized by hydrogen bonding between the backbone amide protons and carbonyl oxygens. The ethyl side chain at the C3 position influences the pitch and stability of these helices.

Synthetic Routes & Impurity Profile

The synthesis of high-purity 3-aminopentanoic acid hydrochloride is non-trivial due to the need for enantiomeric purity. Two primary routes dominate the landscape: Chemical Resolution (Rodionov) and Enzymatic Synthesis.

Route A: Modified Rodionov Reaction (Racemic/Chemical)

A condensation of propionaldehyde with malonic acid and ammonium acetate yields the racemic

Route B: Enzymatic Biosynthesis (Enantiopure)

Recent advances utilize engineered aspartate decarboxylase (AspB) to perform regio- and enantioselective hydroamination. This route is preferred for large-scale production as it yields high enantiomeric excess (>99% ee) without toxic resolution agents [2].

Figure 1: Comparative Synthesis Workflow

Caption: Comparison of the classical Rodionov chemical route (low atom economy) vs. the modern enzymatic route (high stereoselectivity).

Applications in Drug Discovery

3-Aminopentanoic acid is functionally related to GABA (gamma-aminobutyric acid) and serves as a precursor for GABA analogs, but its primary utility lies in Peptidomimetics .

Mechanism of Action in Design:

-

Proteolytic Resistance: Replacing critical residues in a bioactive peptide with 3-aminopentanoic acid blocks enzymatic degradation.

-

Receptor Selectivity: The flexible backbone allows for fine-tuning of side-chain orientation, potentially increasing affinity for GPCRs while reducing off-target effects.

Figure 2: Peptidomimetic Logic

Caption: Strategic incorporation of 3-aminopentanoic acid to engineer metabolically stable foldamers.

Handling, Stability, and Safety

Storage Protocol:

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator at 2-8°C .

-

Stability: Stable for >2 years if protected from moisture. Aqueous solutions should be prepared fresh or frozen at -20°C.

Analytical Detection:

-

UV/Vis: 3-Aminopentanoic acid lacks a strong chromophore. Standard detection at 214 nm is difficult due to solvent cutoff.

-

Derivatization: For HPLC analysis, pre-column derivatization with OPA (o-Phthalaldehyde) or Fmoc-Cl is recommended to introduce fluorescence/UV absorbance for accurate quantification.

Safety (GHS Classification):

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust inhalation [3].

References

-

University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. Retrieved from

-

Li, R., et al. (2018). Computational redesign of AspB for (R)-β-aminopentanoic acid synthesis. ResearchGate. Retrieved from

-

National Institutes of Health (NIH). (2023). 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - Safety and Hazards. PubChem.[1][2][3] Retrieved from

-

ChemicalBook. (2023).[4] (R)-3-Aminopentanoic acid hydrochloride Properties and CAS. Retrieved from

Sources

- 1. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-aMinopentanoic acid hydrochloride | 952650-02-1 [chemicalbook.com]

Strategic Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride: A Comparative Technical Guide

Executive Summary

(R)-3-Aminopentanoic acid hydrochloride (also known as (R)-

The synthesis of the (R)-enantiomer presents a specific stereochemical challenge: establishing the amine-bearing stereocenter at the C3 position with high enantiomeric excess (ee > 98%). While classical homologation (Arndt-Eistert) offers stereochemical fidelity, safety concerns regarding diazomethane limit its scale-up potential.

This guide details the Sulfinamide Auxiliary Approach (Ellman Chemistry) as the primary protocol for modern laboratory and pilot-scale synthesis. This method offers a superior balance of safety, scalability, and stereocontrol compared to traditional homologation or resolution methods.

Strategic Route Analysis

The following table contrasts the three dominant methodologies for accessing (R)-3-aminopentanoic acid.

| Feature | Method A: Ellman Auxiliary | Method B: Arndt-Eistert Homologation | Method C: Enzymatic Resolution |

| Core Logic | Diastereoselective addition to chiral imine | C1 Homologation of | Kinetic resolution of racemate |

| Starting Material | Propanal + (S)-tert-butanesulfinamide | (R)-2-Aminobutyric acid | Racemic Ethyl 3-aminopentanoate |

| Stereo Source | Chiral auxiliary (reusable/cleavable) | Chiral pool (Starting Material) | Biocatalyst (Lipase/Transaminase) |

| Enantiomeric Excess | > 96% de (tunable) | > 99% ee (retention) | > 99% ee (max 50% yield) |

| Safety Profile | High (Standard reagents) | Low (Diazomethane explosion risk) | High (Aqueous buffer) |

| Scalability | Excellent (kg scale) | Poor (Safety constraints) | Excellent (Ton scale) |

| Recommendation | Primary Protocol | Reference Standard Only | Industrial Manufacturing |

Detailed Protocol: The Sulfinamide Auxiliary Route

This protocol utilizes (S)-(-)-2-methyl-2-propanesulfinamide to direct the stereochemical outcome. Note that to obtain the (R)-amine , one must carefully select the auxiliary enantiomer based on the transition state of the subsequent addition step.

Target Molecule: (R)-3-Aminopentanoic acid HCl CAS: 952650-02-1 (HCl salt)[1]

Phase 1: Condensation (Imine Formation)

The formation of the sulfinimine is the critical activation step. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger.

-

Reagents:

-

Propanal (1.1 equiv)

-

(S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv)

-

Ti(OEt)

(2.0 equiv)[2] -

Solvent: Dry THF (0.5 M)

-

-

Workflow:

-

Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and dry THF under Nitrogen atmosphere.

-

Add Ti(OEt)

via syringe. The solution may turn slightly yellow. -

Add Propanal dropwise.

-

Stir at ambient temperature (23 °C) for 12–16 hours. Conversion is monitored by TLC (EtOAc/Hexanes) or HPLC.

-

Quench: Pour mixture into brine with vigorous stirring. The titanium salts will precipitate as a white solid.

-

Filter through a Celite pad. Wash the cake with EtOAc.

-

Concentrate the filtrate to yield the crude (S)-N-propylidene-tert-butanesulfinamide.

-

Purification: Flash chromatography (SiO

, Hexanes/EtOAc).

-

Phase 2: Reformatsky-Type Addition

This step establishes the C3 stereocenter. The Reformatsky reagent (zinc enolate) typically proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model).

-

Mechanistic Note: The addition of the Reformatsky reagent to the (S)-sulfinimine preferentially yields the (R)-configuration at the new stereocenter due to the specific facial bias imposed by the bulky tert-butyl group and the metal coordination.

-

Reagents:

-

(S)-Sulfinimine (from Phase 1)

-

Ethyl bromoacetate (3.0 equiv)

-

Activated Zinc dust (4.0 equiv)

-

Solvent: THF (anhydrous)

-

-

Workflow:

-

Zinc Activation: Treat Zinc dust with dilute HCl, wash with water, acetone, and ether, then dry under high vacuum.

-

Suspend Activated Zinc in THF. Add a catalytic amount of chlorotrimethylsilane (TMSCl) to initiate.

-

Add Ethyl bromoacetate dropwise to generate the Reformatsky reagent (exothermic).

-

Cool the mixture to -78 °C.

-

Add the (S)-Sulfinimine (dissolved in THF) slowly to the enolate solution.

-

Allow to warm to 0 °C over 4 hours.

-

Quench: Saturated NH

Cl solution. -

Extract with EtOAc, dry over MgSO

, and concentrate. -

Result: Ethyl (R)-3-((S)-tert-butylsulfinylamino)pentanoate.

-

Phase 3: Global Deprotection & Salt Formation

Simultaneous cleavage of the sulfinyl group and ester hydrolysis (if acid is desired) or selective cleavage. For the amino acid HCl salt:

-

Reagents:

-

6N HCl (aqueous)

-

1,4-Dioxane

-

-

Workflow:

-

Dissolve the intermediate ester in 1,4-dioxane.

-

Add 6N HCl (excess).

-

Reflux for 4–6 hours. This effects both hydrolysis of the ethyl ester and cleavage of the N-sulfinyl group.

-

Concentrate to dryness in vacuo.

-

Recrystallization: Dissolve the crude solid in minimum hot ethanol and precipitate with diethyl ether to yield (R)-3-aminopentanoic acid hydrochloride as a white crystalline solid.

-

Mechanistic Visualization

The following diagram illustrates the stereochemical flow and the critical transition state logic that dictates the (R)-enantioselectivity.

Caption: Stereoselective synthesis pathway utilizing the Ellman auxiliary to induce (R)-chirality via a chelated zinc transition state.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded, the following analytical checkpoints must be met.

Chiral HPLC Analysis

Before the final deprotection, the diastereomeric ratio (dr) of the sulfinyl amine intermediate should be determined.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexanes/Isopropanol (90:10).

-

Expectation: Major peak (R,S-diastereomer) > 96% area. Minor peak (S,S-diastereomer) < 4%.

Optical Rotation

The final HCl salt must be verified against literature values to confirm absolute configuration.

-

Parameter:

-

Literature Value: Negative rotation is typically observed for (R)-

-amino acids in aqueous acid, but specific values must be cross-referenced with the free amino acid vs. the salt. -

Note: For (R)-3-aminopentanoic acid, literature often cites

(c=1, H2O) for the free acid (verify with specific batch Certificate of Analysis).

NMR Characterization

-

1H NMR (D2O): Look for the diagnostic triplet for the terminal methyl (C5) at

ppm, the multiplet for the ethyl methylene (C4), the chiral methine (C3) at

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. "Asymmetric Synthesis of

-Amino Acids." Accounts of Chemical Research, 2002, 35(11), 984–995. Link -

Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Addition Reactions." Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link

-

Podlech, J.; Seebach, D.

-Amino Acids from -

Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of

-Amino Acid Derivatives via the Addition of Reformatsky Reagents to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 2000, 65, 6561. Link

Sources

An In-Depth Technical Guide to the Biological Activity of (S)-3-Aminopentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminopentanoic acid hydrochloride, a chiral β-amino acid, presents an intriguing subject for investigation within the realms of neuropharmacology and immunology. While its enantiomer, the (R)-form, is more extensively characterized, the unique stereochemistry of the (S)-enantiomer warrants a thorough examination of its potential biological activities. This technical guide provides a comprehensive overview of the theoretical framework for the biological activity of (S)-3-aminopentanoic acid hydrochloride, focusing on its potential as a modulator of the γ-aminobutyric acid (GABA) system and as an immunomodulatory agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for scientists and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction: The Enigmatic Profile of (S)-3-Aminopentanoic Acid Hydrochloride

(S)-3-Aminopentanoic acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminopentanoic acid. The hydrochloride form enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions[1]. As a β-amino acid, the amino group is located on the third carbon atom of the pentanoic acid backbone. This structural feature is significant, as β-amino acids are known to be constituents of various biologically active natural products and can confer unique conformational properties to peptides[2][3].

While the biological activities of many β-amino acids have been explored, revealing a wide range of effects including antifungal, antibacterial, and anticancer properties, the specific profile of (S)-3-aminopentanoic acid remains largely uncharacterized in publicly available literature[4][5]. Much of the existing research has focused on its enantiomer, (R)-3-aminopentanoic acid, which is considered the more biologically active form and is known to play a role in neurotransmission[1]. This guide, therefore, will extrapolate from the known activities of its (R)-counterpart and other related GABA analogues to propose a logical and testable framework for investigating the biological potential of the (S)-enantiomer.

Table 1: Physicochemical Properties of (S)-3-Aminopentanoic Acid Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [6] |

| Molecular Weight | 153.61 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| IUPAC Name | (3S)-3-aminopentanoic acid hydrochloride | [7] |

Hypothesized Biological Activity: A Focus on the GABAergic System

The structural similarity of 3-aminopentanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, strongly suggests that its biological activity may be centered on the GABAergic system. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors[8].

Potential Interaction with GABA Receptors

It is plausible that (S)-3-aminopentanoic acid hydrochloride could act as either an agonist or antagonist at GABA-A and/or GABA-B receptors. The stereochemistry of a ligand is often a critical determinant of its interaction with a receptor binding pocket. Therefore, while the (R)-enantiomer may exhibit a particular activity profile, the (S)-enantiomer could have a distinct, weaker, or even opposing effect.

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission[9].

-

GABA-B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of adenylyl cyclase, also resulting in an inhibitory neuronal response[10].

Potential Inhibition of GABA Aminotransferase (GABA-T)

GABA aminotransferase (GABA-T) is the primary enzyme responsible for the degradation of GABA[11]. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing GABAergic neurotransmission. Several clinically used anticonvulsant drugs, such as vigabatrin, function through this mechanism. Given that other GABA analogues are known to inhibit GABA-T, it is a reasonable hypothesis that (S)-3-aminopentanoic acid hydrochloride may also possess inhibitory activity against this enzyme.

Figure 1. Hypothesized inhibition of GABA-T by (S)-3-Aminopentanoic acid hydrochloride.

Experimental Protocols for Characterizing GABAergic Activity

To empirically test the hypotheses outlined above, a series of in vitro assays are required. The following protocols are designed to provide a robust and validated approach to characterizing the interaction of (S)-3-aminopentanoic acid hydrochloride with key components of the GABAergic system.

GABA-A Receptor Competitive Binding Assay

This assay determines the affinity of the test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain cortex tissue

-

[³H]GABA or [³H]muscimol (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

(S)-3-Aminopentanoic acid hydrochloride (test compound)

-

Unlabeled GABA (for non-specific binding)

-

Scintillation vials and cocktail

-

Centrifuge and scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times to remove endogenous GABA[1].

-

Assay Setup: In a final volume of 1 mL, combine the washed membrane preparation (approximately 0.2-0.4 mg protein), [³H]GABA or [³H]muscimol (at a concentration near its Kd), and varying concentrations of (S)-3-aminopentanoic acid hydrochloride. For determining non-specific binding, add a high concentration of unlabeled GABA.

-

Incubation: Incubate the samples on ice for 10-20 minutes.

-

Termination: Terminate the binding reaction by centrifugation at 20,000 x g for 10 minutes at 4°C[1].

-

Washing: Rapidly wash the pellets with ice-cold buffer to remove unbound radioligand.

-

Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value.

GABA Aminotransferase (GABA-T) Inhibition Assay

This colorimetric assay measures the activity of GABA-T by quantifying the production of glutamate.

Materials:

-

Purified or recombinant GABA-T

-

GABA

-

α-ketoglutarate

-

NADP⁺

-

Glutamate dehydrogenase (GDH)

-

Tris-HCl buffer (pH 8.6)

-

(S)-3-Aminopentanoic acid hydrochloride (test compound)

-

Microplate reader

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, GABA, α-ketoglutarate, NADP⁺, and GDH.

-

Inhibitor Addition: Add varying concentrations of (S)-3-aminopentanoic acid hydrochloride to the appropriate wells. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding GABA-T to all wells.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH formation, which is directly proportional to the rate of glutamate production and thus GABA-T activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Figure 2. Experimental workflows for assessing GABAergic activity.

Hypothesized Immunomodulatory Activity

Recent evidence suggests that the GABAergic system is not confined to the central nervous system and that GABA and its receptors are present in immune cells, where they can modulate immune responses. Specifically, activation of GABA-A receptors has been shown to inhibit T-cell proliferation[9]. Given its structural similarity to GABA, (S)-3-aminopentanoic acid hydrochloride may possess immunomodulatory properties, potentially acting as an immunosuppressant.

Experimental Protocols for Assessing Immunomodulatory Activity

The following protocols are designed to evaluate the potential immunosuppressive effects of (S)-3-aminopentanoic acid hydrochloride on T-lymphocytes.

T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to stimulation, and the inhibitory effect of the test compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (T-cell stimulants)

-

(S)-3-Aminopentanoic acid hydrochloride (test compound)

-

Flow cytometer

Protocol:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS[3].

-

Cell Culture: Wash the stained cells and resuspend them in complete RPMI-1640 medium. Plate the cells in a 96-well plate.

-

Stimulation and Treatment: Add the T-cell stimulant (PHA or anti-CD3/CD28 antibodies) to the wells. Add varying concentrations of (S)-3-aminopentanoic acid hydrochloride to the appropriate wells. Include an unstimulated control and a stimulated control without the test compound.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. CFSE fluorescence is halved with each cell division, allowing for the quantification of proliferation.

-

Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition. Calculate the percentage of inhibition of proliferation for each concentration of the test compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking an in vitro model of the initial phase of transplant rejection.

Materials:

-

PBMCs from two different healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

(S)-3-Aminopentanoic acid hydrochloride (test compound)

-

[³H]-Thymidine or CFSE

-

Harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Protocol:

-

Cell Preparation: Isolate PBMCs from two unrelated donors. Treat the stimulator cells from one donor with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture: In a 96-well plate, co-culture the responder PBMCs from the second donor with the treated stimulator PBMCs at a 1:1 ratio[12].

-

Treatment: Add varying concentrations of (S)-3-aminopentanoic acid hydrochloride to the co-cultures.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-Thymidine incorporation: Add [³H]-Thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter[2].

-

CFSE: If using CFSE, stain the responder cells prior to co-culture and analyze by flow cytometry as described in section 5.1.

-

-

Data Analysis: Determine the level of T-cell proliferation in each condition and calculate the percentage of inhibition by the test compound.

Conclusion and Future Directions

While the biological activity of (S)-3-aminopentanoic acid hydrochloride is not yet well-defined, its structural characteristics as a β-amino acid and a GABA analogue provide a strong rationale for investigating its potential effects on the GABAergic and immune systems. The experimental protocols detailed in this guide offer a systematic and robust framework for elucidating the pharmacological profile of this compound.

Future research should aim to confirm the hypothesized activities and, if confirmed, to further characterize the mechanism of action. This could include electrophysiological studies to determine the effect on GABA receptor ion channel function and in vivo studies in animal models of neurological and inflammatory disorders. A thorough understanding of the biological activity of (S)-3-aminopentanoic acid hydrochloride will be crucial in determining its potential as a novel therapeutic agent.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11320932, (S)-3-Aminopentanoic acid. [Link]

-

LookChem. (R)-3-Aminopentanoic acid 131347-76-7 wiki. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14731979, (3R)-3-Aminopentanoic acid. [Link]

-

Sartorius. Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. [Link]

-

Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Sparrow EL, et al. Activation of GABA(A) receptors inhibits T cell proliferation. PLoS One. 2021;16(5):e0251632. [Link]

-

Sallard, E., et al. Electrophysiology of ionotropic GABA receptors. Cell Mol Life Sci. 2021;78(19-20):6357-6392. [Link]

-

ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Olsen RW, DeLorey TM. GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]

-

ResearchGate. Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen?. [Link]

-

Bio-protocol. Mixed lymphocyte reaction (MLR) assay. [Link]

-

Agilent. Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. [Link]

-

Onishi, Y., et al. Biosynthesis of natural products containing β-amino acids. Nat Prod Rep. 2014;31(9):1194-225. [Link]

-

Lelais, G., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J Med Chem. 2016;59(3):839-70. [Link]

-

Current Protocols. Characterization of GABA Receptors. [Link]

-

MDPI. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

-

Journal of Biological Chemistry. Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA. [Link]

-

PubMed Central. The measurement of immunosuppressive drugs bymass spectrometry and immunoassay in a SouthAfrican transplant setting. [Link]

-

Biomedical Research Service Center. GABA Aminotransferase (GABAT) Assay Kit. [Link]

-

Nature Communications. Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs. [Link]

-

MD Anderson Cancer Center. Process Optimization of Multiple Lymphocyte Reaction in Immunotherapy. [Link]

-

PubMed. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. [Link]

-

PubMed. CFSE dilution to study human T and NK cell proliferation in vitro. [Link]

-

ResearchGate. Can anyone recommend a Mixed lymphocyte reaction protocol?. [Link]

-

Journal for ImmunoTherapy of Cancer. Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. [Link]

Sources

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. mucosalimmunology.ch [mucosalimmunology.ch]

- 5. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmrservice.com [bmrservice.com]

- 12. sartorius.com [sartorius.com]

An In-Depth Technical Guide to 3-Aminopentanoic Acid Hydrochloride

This guide provides a comprehensive technical overview of 3-Aminopentanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and applications, grounding all claims in verifiable scientific sources.

Introduction: The Significance of a β-Amino Acid

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid. Its structure, featuring a five-carbon chain with an amino group at the third carbon (the β-position relative to the carboxyl group), makes it a valuable building block in organic synthesis and medicinal chemistry.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, rendering it highly suitable for a wide range of biochemical and pharmaceutical applications.[1] This guide will elucidate the core chemical features of this compound, providing the technical foundation necessary for its effective use in a research and development setting.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is paramount to predicting its reactivity, understanding its biological interactions, and designing experimental protocols.

Molecular Identity

The fundamental identity of 3-Aminopentanoic acid hydrochloride is defined by its molecular formula and weight.

-

Molecular Formula (Hydrochloride): C₅H₁₂ClNO₂[1]

-

Molecular Weight (Hydrochloride): 153.61 g/mol [1]

-

Molecular Weight (Free Base): 117.15 g/mol [2]

The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid. This not only increases water solubility but also stabilizes the amine from oxidation and other side reactions.

Structural Elucidation

The structure consists of a pentanoic acid backbone with a primary amine substituent at the C-3 position.

Key Structural Features:

-

Carboxylic Acid: The -COOH group at C-1, which is acidic.

-

Amine Group: The -NH₂ group at C-3, which is basic. In the hydrochloride salt, this exists as the ammonium cation, -NH₃⁺.

-

Alkyl Chain: A flexible five-carbon chain.

Stereochemistry: The Chiral Center at C-3

The carbon atom at the third position (C-3) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an ethyl group (-CH₂CH₃), an aminomethyl group (-CH₂COOH), and an amino group (-NH₂). Consequently, 3-Aminopentanoic acid exists as a pair of enantiomers:

The specific stereoisomer can have profound effects on biological activity and pharmacological properties. The (R)-enantiomer is often cited as the biologically active form in various contexts.[2] For applications in drug development, controlling and confirming the stereochemistry is a critical step.

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and application of the compound. It typically appears as a white to off-white crystalline solid.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Spectroscopic Characterization: Validating the Structure

Spectroscopic methods are essential for confirming the identity and purity of 3-Aminopentanoic acid hydrochloride. The expected data from key techniques are outlined below. This serves as a self-validating system for any synthesis or procurement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment. Based on the structure, one would expect signals corresponding to the ethyl group (a triplet for the CH₃ and a quartet for the CH₂), the protons on C-2 and C-4 adjacent to the chiral center, and the proton on C-3 itself. The acidic proton of the carboxylic acid and the protons on the ammonium group may appear as broad singlets and can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals, one for each carbon atom in the pentanoic acid chain.[3] The chemical shift of each carbon is influenced by its local electronic environment (e.g., the C=O of the carboxyl group will be the most downfield signal).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 2500-3300 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A broad band appearing around 3000 cm⁻¹, often superimposed on the O-H stretch.

-

C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

Synthesis and Preparation

3-Aminopentanoic acid can be synthesized through various established organic chemistry reactions. A common conceptual approach involves the modification of a carboxylic acid precursor.

Conceptual Synthetic Workflow

Many synthetic routes for amino acids are variations of well-known reactions. For β-amino acids, a Michael addition or modifications of dicarboxylic acids are common strategies. One general approach is the amination of a halo-substituted carboxylic acid.[7]

Sources

- 1. CAS 80914-37-0: 3-aminopentanoic acid hydrochloride [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-aMinopentanoic acid hydrochloride | 952650-02-1 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Aminopentanoic Acid Hydrochloride Derivatives: Synthesis, Applications, and Experimental Protocols

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of non-natural amino acids has opened new avenues for the development of novel therapeutics. Among these, β-amino acids, and specifically derivatives of 3-aminopentanoic acid, have garnered considerable attention. Unlike their α-amino acid counterparts, the altered backbone structure of β-amino acids imparts unique conformational properties and increased stability against enzymatic degradation. This guide provides a comprehensive technical overview of 3-aminopentanoic acid hydrochloride derivatives, from their synthesis and characterization to their burgeoning applications in medicine.

3-Aminopentanoic acid, also known as β-aminovaleric acid, is an organic compound featuring a five-carbon chain with an amino group at the third position.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile building block in organic synthesis and peptide chemistry.[1] This guide will delve into the intricacies of working with these promising molecules, offering field-proven insights and detailed protocols to empower researchers in their quest for therapeutic innovation.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 3-aminopentanoic acid and its hydrochloride salt is paramount for its effective utilization in research and development.

| Property | 3-Aminopentanoic Acid | 3-Aminopentanoic Acid Hydrochloride |

| Molecular Formula | C₅H₁₁NO₂[2] | C₅H₁₂ClNO₂[1] |

| Molecular Weight | 117.15 g/mol [2] | 153.61 g/mol |

| Appearance | White to off-white crystalline solid[3] | White to off-white crystalline solid[1] |

| Solubility | Soluble in water[3] | Soluble in water[1] |

| CAS Number | 18664-78-3[2] | 80914-37-0[1] |

| Chirality | Exists as (R) and (S) enantiomers | Exists as (R) and (S) enantiomers |

The presence of a chiral center at the C3 position means that 3-aminopentanoic acid exists as two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. The stereochemistry of this center is often crucial for biological activity, necessitating stereoselective synthesis or chiral separation methods.

Synthesis of 3-Aminopentanoic Acid and Its Derivatives: A Practical Guide

The synthesis of 3-aminopentanoic acid and its derivatives can be approached through various strategies. The choice of method often depends on the desired scale, stereochemical purity, and the nature of the desired derivatization.

General Synthesis of Racemic 3-Aminopentanoic Acid

A common laboratory-scale synthesis of racemic 3-aminopentanoic acid can be achieved through a Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis. A detailed protocol is outlined below:

Experimental Protocol: Synthesis of Racemic 3-Aminopentanoic Acid

-

Michael Addition:

-

In a round-bottom flask, dissolve ethyl crotonate (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of ammonia in ethanol (excess, e.g., 3-5 equivalents) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Once the Michael addition is complete, add an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents), to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

-

-

Purification and Hydrochloride Salt Formation:

-

After cooling to room temperature, acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

The aqueous layer is then washed with an organic solvent like diethyl ether to remove any unreacted starting material.

-

The aqueous layer is concentrated under reduced pressure to yield the crude 3-aminopentanoic acid hydrochloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Asymmetric Synthesis of Chiral 3-Aminopentanoic Acid Derivatives

For applications where stereochemistry is critical, asymmetric synthesis is employed. One effective method involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Conceptual Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

This approach allows for the preparation of either the (R) or (S) enantiomer with high enantiomeric excess.

Synthesis of N-Substituted Derivatives

N-substituted derivatives of 3-aminopentanoic acid are often synthesized to modulate the compound's physicochemical properties and biological activity. A general procedure for N-acylation is provided below:

Experimental Protocol: N-Acylation of 3-Aminopentanoic Acid

-

Protection of the Carboxylic Acid:

-

The carboxylic acid group of 3-aminopentanoic acid is first protected, typically as a methyl or ethyl ester, to prevent self-condensation.

-

-

Acylation:

-

The amino ester is then dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base (e.g., triethylamine).

-

The desired acyl chloride or anhydride is added dropwise to the solution at 0°C.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

-

Work-up and Deprotection:

-

The reaction mixture is washed with aqueous acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

-

The protecting group on the carboxylic acid is then removed by hydrolysis under acidic or basic conditions to yield the N-acyl-3-aminopentanoic acid.

-

Purification and Characterization: Ensuring Quality and Purity

The purification and characterization of 3-aminopentanoic acid derivatives are critical steps to ensure the quality and purity of the final compounds.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial for effective purification.

-

Chromatography:

-

Ion-exchange chromatography is particularly useful for purifying amino acids due to their charged nature.[4][5] The amino acid is adsorbed onto a resin and then selectively eluted.[5]

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of less polar derivatives.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For 3-aminopentanoic acid hydrochloride, characteristic peaks would be observed for the ethyl group, the methine proton at the C3 position, and the methylene protons adjacent to the carbonyl group.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. In the mass spectrum of 3-aminopentanoic acid, characteristic fragmentation would involve the loss of the carboxylic acid group and cleavage adjacent to the amino group.[6][7]

-

Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, HPLC using a chiral stationary phase is essential to determine the enantiomeric excess (ee).

Applications in Drug Development

Derivatives of 3-aminopentanoic acid have emerged as promising scaffolds in various therapeutic areas.

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels.[8] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.[8] Several DPP-4 inhibitors are based on β-amino acid structures. For example, 3-aminocoumarin derivatives have been developed as DPP-4 inhibitors, with some compounds showing IC₅₀ values in the low micromolar range.[9]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting DPP-4 activity.

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer

-

Test compound and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In the wells of the microplate, add the assay buffer, DPP-4 enzyme, and the test compound or control.

-

Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Logical Flow of DPP-4 Inhibition

Caption: Mechanism of DPP-4 inhibition by 3-aminopentanoic acid derivatives.

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cationic β-amino acid derivatives have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] These compounds are thought to act by disrupting the bacterial cell membrane.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB)

-

Test compound

-

96-well microplate

-

-

Procedure:

-

Prepare a serial dilution of the test compound in MHB in the wells of the microplate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

Immunosuppressive Agents

Derivatives of aminopentanoic acid have also been investigated for their immunosuppressive properties.[4] These compounds can suppress the proliferation of T-cells, which play a central role in the immune response.[11][12] This makes them potential candidates for the treatment of autoimmune diseases and the prevention of organ transplant rejection. The mechanism of action may involve the modulation of signaling pathways critical for T-cell activation, such as the calcineurin-NFAT pathway.[13][14]

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells in response to a stimulus.

-

Cell Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

Purify CD4+ or CD8+ T-cells.

-

-

Assay Setup:

-

Label the T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[11]

-

Culture the labeled T-cells in a 96-well plate in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).

-

Add serial dilutions of the test compound to the wells.

-

-

Analysis:

-

After 3-5 days of incubation, analyze the cells by flow cytometry.

-

The proliferation of T-cells is measured by the dilution of the CFSE dye.

-

The IC₅₀ value for the inhibition of T-cell proliferation can then be calculated.

-

T-Cell Activation Signaling Cascade

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. guidechem.com [guidechem.com]

- 4. 193.16.218.141 [193.16.218.141]

- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 10. quora.com [quora.com]

- 11. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Calcineurin complex isolated from T-cell acute lymphoblastic leukemia (T-ALL) cells identifies new signaling pathways including mTOR/AKT/S6K whose inhibition synergize with calcineurin inhibition to promote T-ALL cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting calcineurin activation as a therapeutic strategy for T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A polypeptide inhibitor of calcineurin blocks the calcineurin-NFAT signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopentanoic Acid Hydrochloride: Structural Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

3-Aminopentanoic acid hydrochloride (IUPAC Name) is a

This guide provides a comprehensive technical analysis of the compound, detailing its nomenclature, stereochemical considerations, synthetic pathways, and critical role in the development of "foldamers"—synthetic oligomers with well-defined secondary structures.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 3-Aminopentanoic acid hydrochloride |

| Common Synonyms | |

| CAS Number (Racemic) | 18664-78-3 |

| CAS Number (R-isomer) | 952650-02-1 |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol (Salt); 117.15 g/mol (Free Base) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][4][5] |

Structural Analysis & Stereochemistry

The pharmacological value of 3-aminopentanoic acid lies in its chirality. The C3 carbon is a stereogenic center. In drug development, the use of enantiomerically pure

Stereochemical Designation

-

(R)-3-Aminopentanoic acid: Often correlates with the stereochemistry required to induce specific helical folding patterns (e.g., the 14-helix) when polymerized or incorporated into peptides.

-

Salt Formation: The hydrochloride salt stabilizes the amine, preventing auto-condensation and improving shelf-life. In the solid state, it exists as an ionic lattice rather than the zwitterion found in neutral solution.

Structural Visualization (DOT Diagram)

The following diagram illustrates the chemical connectivity and the relationship between the

Figure 1: Structural relationship and homologation logic transforming an

Synthetic Pathways

Synthesis of 3-aminopentanoic acid hydrochloride requires careful selection of methodology based on the desired enantiopurity.

A. The Arndt-Eistert Homologation (Enantioselective Route)

For pharmaceutical applications requiring high enantiomeric excess (ee > 99%), the Arndt-Eistert homologation of

Mechanism:

-

Activation: An

-protected -

Diazoketone Formation: Reaction with diazomethane yields an

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol yields the

-amino acid ester with retention of configuration.

B. The Rodionov Reaction (Racemic Route)

For bulk applications where chirality is secondary or resolution will occur later, the Rodionov reaction offers a cost-effective one-pot synthesis.

-

Reactants: Propionaldehyde + Malonic acid + Ammonium acetate.

-

Outcome: Condensation followed by decarboxylation yields racemic 3-aminopentanoic acid.

Experimental Protocol: Preparation of the Hydrochloride Salt

This protocol describes the conversion of

Safety Note: Work in a fume hood. HCl/Dioxane is corrosive. Ether is highly flammable.

Reagents

- -Boc-3-aminopentanoic acid (1.0 equiv)

-

4M HCl in 1,4-Dioxane (10.0 equiv)

-

Diethyl ether (Pre-chilled)

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 g of

-Boc-3-aminopentanoic acid in 5 mL of DCM in a round-bottom flask. Ensure complete solubility. -

Acidolysis (Deprotection): Add 10 mL of 4M HCl in Dioxane dropwise at 0°C.

-

Mechanistic Insight: The high concentration of anhydrous HCl protonates the carbamate oxygen, leading to the collapse of the Boc group into isobutylene and

, leaving the free amine as the hydrochloride salt.

-

-

Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

-

Precipitation: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess HCl and dioxane. The residue will likely be an oil or semi-solid. Add 50 mL of cold diethyl ether to the residue and triturates vigorously. A white precipitate (the target HCl salt) should form.

-

Filtration & Drying: Filter the white solid under vacuum. Wash the filter cake 3x with cold ether to remove residual acid. Dry under high vacuum (lyophilizer recommended) for 12 hours to remove trace solvents.

-

Yield Calculation: Expected yield: >90%. Characterize via

-NMR (

Pharmaceutical Applications: Foldamers & Stability[2][6]

The primary utility of 3-aminopentanoic acid is in the design of Foldamers . These are synthetic oligomers that mimic the ability of proteins to fold into well-defined secondary structures but with superior pharmacokinetic profiles.[2]

The -Peptide Advantage

Peptides constructed from

-

Proteolytic Stability: Common enzymes (trypsin, pepsin) cannot cleave the amide bond adjacent to the

-carbon. -

Secondary Structure: While

-peptides form

Biological Logic Flow

The following diagram details how the incorporation of this residue impacts drug design logic.

Figure 2: Strategic logic for utilizing 3-aminopentanoic acid in drug discovery to overcome metabolic instability.

References

-

PubChem. 3-Aminopentanoic acid.[5][6][7] National Library of Medicine. Available at: [Link]

- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Definitive review on foldamer theory and β-amino acid utility).

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-Peptides: From structure to function.[3][8] Chemical Reviews. Available at: [Link]

Sources

- 1. CAS 80914-37-0: 3-aminopentanoic acid hydrochloride [cymitquimica.com]

- 2. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-3-aMinopentanoic acid hydrochloride | 952650-02-1 [chemicalbook.com]

- 5. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-氨基戊酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Aminopentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid hydrochloride, a chiral β-amino acid, presents a compelling profile for scientific investigation due to its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] This guide delineates the putative mechanisms of action of 3-aminopentanoic acid hydrochloride, focusing on its potential interactions within the GABAergic system and a possible, distinct role in immunomodulation. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a causal framework for experimental design, empowering researchers to rigorously validate its therapeutic potential. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reproducible data.

Introduction: The Therapeutic Potential of a GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[2] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, making GABA receptors and their associated pathways significant therapeutic targets.[1][3] GABA analogs, synthetic compounds that mimic the structure of GABA, have been successfully developed to treat conditions such as epilepsy, neuropathic pain, and anxiety disorders.[4]

3-Aminopentanoic acid, particularly its hydrochloride salt for enhanced stability and solubility, emerges as a molecule of interest within this class.[1] Its β-amino acid structure suggests potential interactions with components of the GABAergic system, including GABA receptors (GABAA and GABAB), and the key enzyme in GABA catabolism, GABA transaminase (GABA-T).[5] Furthermore, evidence for the immunosuppressive activity of related aminopentanoic acid compounds points to a secondary, non-neurotransmitter-related mechanism of action. This guide will explore these potential mechanisms in detail, providing the theoretical and practical framework for their experimental validation.

Postulated Mechanism 1: Modulation of the GABAergic System

The primary hypothesis for the biological activity of 3-aminopentanoic acid hydrochloride centers on its role as a GABA analog. The mechanism could manifest through one or more of the following pathways:

-

Direct GABA Receptor Agonism/Antagonism: The compound may bind directly to GABAA or GABAB receptors, either mimicking the inhibitory effect of GABA (agonism) or blocking it (antagonism).

-

Modulation of GABA Metabolism: It could inhibit the enzyme GABA transaminase (GABA-T), leading to an increase in synaptic GABA concentrations.[6]

-

Allosteric Modulation of GABA Receptors: The compound might bind to a site on the GABA receptor distinct from the GABA binding site, altering the receptor's affinity for GABA or its response to GABA binding.

-

Interaction with Voltage-Gated Calcium Channels: Many known GABA analogs exert their effects not by direct GABA receptor interaction, but by binding to the α2δ subunit of voltage-gated calcium channels, which in turn can modulate neurotransmitter release.[7]

Interaction with GABAA Receptors

GABAA receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect.[8] They are heteropentameric structures composed of various subunits (α, β, γ, etc.), with the specific subunit composition determining the pharmacological properties of the receptor.[3][8]

To determine if 3-aminopentanoic acid hydrochloride binds to the GABAA receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Caption: Workflow for a GABAA receptor competitive binding assay.

Protocol: [3H]Muscimol Competitive Binding Assay [4]

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold 0.32 M sucrose buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-centrifuge.

-

Wash the pellet twice by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation.

-

The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 0.1-0.2 mg/well.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, 5 nM [3H]muscimol (a high-affinity GABAA agonist), and varying concentrations of 3-aminopentanoic acid hydrochloride.

-

For non-specific binding, use a high concentration (10 mM) of unlabeled GABA.

-

Incubate the plate at 4°C for 45 minutes.

-

-

Assay Termination and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold Tris-HCl buffer.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of 3-aminopentanoic acid hydrochloride.

-

Plot the percentage of specific binding against the logarithm of the concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Interaction with GABAB Receptors

GABAB receptors are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the closing of calcium channels, resulting in a slower, more prolonged inhibitory signal.[2]

A similar radioligand binding assay can be performed for GABAB receptors, typically using [3H]baclofen as the radioligand. The experimental procedure would be analogous to the GABAA assay, with appropriate modifications to the buffer and incubation conditions as established in the literature.[2]

Modulation of Voltage-Gated Calcium Channels

Several GABA analogs, including gabapentin and pregabalin, exert their primary mechanism of action through the inhibition of voltage-gated calcium channels (VGCCs), particularly those containing the α2δ subunit.[7] This leads to a reduction in the release of excitatory neurotransmitters.

Patch-clamp electrophysiology on cultured neurons or brain slices is the definitive method to assess the effect of 3-aminopentanoic acid hydrochloride on VGCCs.

Caption: Workflow for patch-clamp electrophysiology to study calcium channel modulation.

Protocol: Whole-Cell Patch-Clamp Recording [9]

-

Preparation:

-

Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or acute brain slices.

-

Prepare an external solution containing physiological ion concentrations and an internal pipette solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Apply a series of depolarizing voltage steps to elicit calcium currents and record the baseline activity.

-

Perfuse the cells with a solution containing 3-aminopentanoic acid hydrochloride at various concentrations.

-

Record the calcium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after the application of the compound.

-

Construct current-voltage (I-V) relationships to assess the voltage-dependence of any inhibition.

-

Generate a dose-response curve to determine the IC50 for the inhibition of calcium currents.

-

Postulated Mechanism 2: Immunosuppressive Action

An alternative or parallel mechanism of action for aminopentanoic acid derivatives involves the modulation of the immune system. This is based on findings that some related compounds exhibit immunosuppressive properties.[10]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A key molecular target for some immunosuppressants is the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides.[11] Lymphocytes are particularly dependent on this pathway for proliferation. Inhibition of IMPDH depletes the guanine nucleotide pool in these cells, leading to a cytostatic effect and suppressing the immune response.[11]

The inhibitory potential of 3-aminopentanoic acid hydrochloride on IMPDH can be quantified using a spectrophotometric enzyme activity assay.

Protocol: IMPDH Activity Assay [12]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM KH2PO4, pH 8.5, 5 mM DTT).

-

The reaction mixture will contain the buffer, 1 mM inosine monophosphate (IMP) as the substrate, and varying concentrations of 3-aminopentanoic acid hydrochloride.

-

-

Enzyme Reaction:

-

Add purified recombinant human IMPDH2 to the reaction mixture to initiate the reaction.

-

The reaction is started by the addition of 1 mM NAD+.

-

-

Detection:

-

The activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The reaction rate is calculated from the linear phase of the absorbance curve.

-

-

Data Analysis:

-

Determine the percentage of enzyme inhibition at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound's concentration to calculate the IC50.

-

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinities and Inhibitory Concentrations

| Target | Assay Type | Parameter | Value |

| GABAA Receptor | [3H]Muscimol Binding | Ki | [To be determined] |

| GABAB Receptor | [3H]Baclofen Binding | Ki | [To be determined] |

| Voltage-Gated Ca2+ Channels | Patch-Clamp Electrophysiology | IC50 | [To be determined] |

| GABA Transaminase | Enzyme Activity Assay | IC50 | [To be determined] |

| IMPDH2 | Enzyme Activity Assay | IC50 | [To be determined] |

Conclusion

3-Aminopentanoic acid hydrochloride stands as a promising candidate for further investigation, with plausible mechanisms of action rooted in both GABAergic modulation and immunosuppression. The experimental frameworks provided in this guide offer a robust and systematic approach to elucidating its precise molecular targets and functional consequences. By employing these self-validating protocols, researchers can generate the high-quality data necessary to advance our understanding of this compound and unlock its potential therapeutic applications. The causal links between experimental choices and expected outcomes described herein are intended to guide the discerning scientist toward a definitive characterization of the mechanism of action of 3-aminopentanoic acid hydrochloride.

References

-

GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. [Link]

-

GABAA Receptor Binding Assay Protocol. (n.d.). University of North Carolina. [Link]

-

GABAA receptor. (2023, December 28). In Wikipedia. [Link]

-

Regulation of GABA A Receptors Induced by the Activation of L-Type Voltage-Gated Calcium Channels. (2021, June 29). MDPI. [Link]

-

Characterization of GABA Receptors. (n.d.). PMC. [Link]

-

The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI. [Link]

-

GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry. NCBI Bookshelf. [Link]

-

Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. (2021, September). Journal of Neurochemistry, 158(5), 1074-1082. [Link]

-

Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. (2017, July 3). Proceedings of the National Academy of Sciences, 114(27), E5426-E5435. [Link]

-

GABAB Receptor Modulation of Voltage-Sensitive Calcium Channels in Spines and Dendrites. (n.d.). PMC. [Link]

-

Use of inhibitors of gamma-aminobutyric acid (GABA) transaminase for the estimation of GABA turnover in various brain regions of rats: a reevaluation of aminooxyacetic acid. (n.d.). PubMed. [Link]

-

T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids. (n.d.). PMC. [Link]

-

RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. (n.d.). The 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

-

Active Human IMPDH Type 2 Enzyme. (n.d.). NOVOCIB. [Link]

-

Beta-hydroxybutyrate alters GABA-transaminase activity in cultured astrocytes. (2009, May 1). Neuroscience Research, 64(1), 105-109. [Link]

-

Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene. (n.d.). JCI. [Link]

-

GABA transaminase inhibitors enhance the release of endogenous GABA but decrease the release of beta-alanine evoked by electrical stimulation of slices of the rat medulla oblongata. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. GABA transaminase inhibitors enhance the release of endogenous GABA but decrease the release of beta-alanine evoked by electrical stimulation of slices of the rat medulla oblongata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-hydroxybutyrate alters GABA-transaminase activity in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene [jci.org]

- 11. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One moment, please... [novocib.com]

A Technical Guide to 3-Aminopentanoic Acid Hydrochloride: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminopentanoic acid hydrochloride, a key building block in pharmaceutical and chemical synthesis. The primary focus of this document is the precise determination and verification of its molecular weight, a critical parameter for stoichiometric calculations in synthetic chemistry and for unambiguous compound identification. We will delve into the fundamental physicochemical properties, present robust analytical methodologies for identity and purity confirmation, and discuss best practices for handling and storage. This guide is intended to serve as a practical resource for scientists and researchers, ensuring accuracy and reproducibility in their work.

Introduction to 3-Aminopentanoic Acid Hydrochloride

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid.[1][2] In research and development, it is most commonly utilized in its hydrochloride salt form (C₅H₁₂ClNO₂). The addition of hydrochloric acid to the free amino acid creates a salt that offers significant practical advantages.

Causality of Salt Formation: The primary reason for using the hydrochloride form is to enhance the compound's stability and aqueous solubility.[1] The free amino group of the β-amino acid is basic and can be prone to side reactions or degradation. By protonating this amine to form an ammonium salt, its reactivity is tempered, and its polarity is increased, making it more soluble in water and polar solvents commonly used in synthetic and biological applications.[1]

This compound is a chiral molecule, existing as (R) and (S) enantiomers, as well as a racemic mixture. Its utility as a precursor in the synthesis of peptides and other complex organic molecules makes a thorough understanding of its properties essential for drug development professionals.[1][3]

Core Physicochemical Properties

Accurate characterization begins with a solid understanding of the fundamental physicochemical properties of the molecule.

Molecular Weight: The Core Parameter

The molecular weight of 3-Aminopentanoic acid hydrochloride is a cornerstone of its identity. The accepted value is approximately 153.61 g/mol .[4] This value is derived from its chemical formula, C₅H₁₂ClNO₂, by summing the atomic masses of its constituent atoms.

It is critically important to distinguish between the hydrochloride salt and the free amino acid (3-Aminopentanoic acid, C₅H₁₁NO₂), which has a significantly lower molecular weight of approximately 117.15 g/mol .[5][6][7][8][9][10] Failure to differentiate between these two forms is a common source of error in experimental design and stoichiometric calculations.

The following table provides a detailed breakdown of the elemental contributions to the molecular weight of 3-Aminopentanoic acid hydrochloride.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |